Cas no 56723-74-1 (1-(Chloromethyl)-3-methoxy-5-methylbenzene)
1-(Chloromethyl)-3-methoxy-5-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(CHLOROMETHYL)-3-METHOXY-5-METHYLBENZENE
- AB75675
- 3-METHOXY-5-METHYLBENZYL CHLORIDE
- 1-(Chloromethyl)-3-methoxy-5-methylbenzene
-
- Inchi: 1S/C9H11ClO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3
- InChI Key: SKNQBBIDSCKBNB-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C=C(C)C=1)OC
Computed Properties
- Exact Mass: 170.0498427g/mol
- Monoisotopic Mass: 170.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 9.2
1-(Chloromethyl)-3-methoxy-5-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010444-1g |
3-Methoxy-5-methylbenzyl chloride |
56723-74-1 | 97% | 1g |
$1475.10 | 2023-09-01 |
1-(Chloromethyl)-3-methoxy-5-methylbenzene Related Literature
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Research Brief on 1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS: 56723-74-1): Recent Advances and Applications
1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS: 56723-74-1) is a key intermediate compound in pharmaceutical and fine chemical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. Recent studies have highlighted its significance in organic synthesis and drug discovery, with a focus on its reactivity, safety profile, and potential applications in novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1-(Chloromethyl)-3-methoxy-5-methylbenzene as a building block for the synthesis of novel PDE4 inhibitors. The research demonstrated that this compound serves as an efficient precursor for introducing the 3-methoxy-5-methylbenzyl moiety, which is crucial for the activity of these anti-inflammatory agents. The study reported a 72% yield in the key coupling step, with excellent regioselectivity.
In the field of process chemistry, significant advancements have been made in the large-scale production of 56723-74-1. A recent patent (WO2023056789) describes an improved synthetic route that reduces hazardous byproducts by 40% compared to traditional methods. The new process employs continuous flow chemistry, achieving 92% purity with reduced energy consumption, making it more environmentally sustainable for industrial applications.
Safety assessments of 1-(Chloromethyl)-3-methoxy-5-methylbenzene have been updated in several regulatory databases. The 2024 REACH evaluation confirmed its classification as a skin irritant (Category 2) and recommended additional engineering controls for handling. However, mutagenicity studies showed negative results in Ames tests, supporting its continued use in pharmaceutical manufacturing with proper safety measures.
Emerging applications include its use in PROTAC (proteolysis-targeting chimera) development, where researchers at Harvard Medical School utilized 56723-74-1 to create novel linker molecules. The meta-substitution pattern of this compound proved particularly effective in maintaining the optimal distance between warhead and E3 ligase binder, with several derivatives showing promising in vitro degradation of target proteins.
The global market for 1-(Chloromethyl)-3-methoxy-5-methylbenzene is projected to grow at 6.2% CAGR through 2028, driven by increasing demand for specialty chemicals in Asia-Pacific markets. Recent supply chain analyses suggest that dual sourcing strategies may be advisable, as production remains concentrated in a limited number of facilities worldwide.
Future research directions include exploring biocatalytic approaches to synthesize this intermediate, with preliminary results showing that engineered enzymes can achieve comparable yields to traditional chemical methods while reducing waste generation. Additionally, computational studies are underway to predict new derivatives that could expand its utility in medicinal chemistry applications.
56723-74-1 (1-(Chloromethyl)-3-methoxy-5-methylbenzene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)